1-(2-Fluoropentyl)piperidin-4-amine
CAS No.:
Cat. No.: VC14147311
Molecular Formula: C10H21FN2
Molecular Weight: 188.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H21FN2 |
---|---|
Molecular Weight | 188.29 g/mol |
IUPAC Name | 1-(2-fluoropentyl)piperidin-4-amine |
Standard InChI | InChI=1S/C10H21FN2/c1-2-3-9(11)8-13-6-4-10(12)5-7-13/h9-10H,2-8,12H2,1H3 |
Standard InChI Key | PHLPLMANEZXGPM-UHFFFAOYSA-N |
Canonical SMILES | CCCC(CN1CCC(CC1)N)F |
Introduction
Chemical Structure and Physicochemical Properties
1-(2-Fluoropentyl)piperidin-4-amine consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with an amine group and a 2-fluoropentyl side chain. Key properties include:
-
Molecular formula: C₁₁H₂₃FN₂
-
Molecular weight: 202.32 g/mol
-
Structural features:
Synthetic Routes
Reductive Amination
A common approach involves reductive amination of piperidin-4-amine with 2-fluoropentanal. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane facilitates this reaction, yielding the target compound after purification .
Example protocol:
-
Reactants: Piperidin-4-amine (1 equiv), 2-fluoropentanal (1.2 equiv), NaBH(OAc)₃ (1.5 equiv).
-
Conditions: Stirred in CH₂Cl₂ at room temperature for 24 hours.
-
Workup: Quench with NaOH, extract with ethyl acetate, and purify via column chromatography .
Alkylation of Piperidin-4-amine
Alternative methods employ alkylation using 1-fluoro-2-pentyl bromide. The reaction proceeds in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux .
Key challenges:
-
Competing over-alkylation at the piperidine nitrogen.
-
Requirement for anhydrous conditions to prevent hydrolysis of the alkyl halide .
Pharmacological Applications
CX3CR1 Receptor Antagonism
1-(2-Fluoropentyl)piperidin-4-amine derivatives exhibit potent inhibition of the CX3CR1 chemokine receptor, a target for inflammatory diseases. In in vitro assays, analogs demonstrated IC₅₀ values < 100 nM .
Antiviral Activity
Piperidine derivatives with fluorinated side chains have shown activity against Plasmodium falciparum (malaria) and viral pathogens. Modifications to the alkyl chain length and fluorine position optimize potency and selectivity .
Central Nervous System (CNS) Targeting
The compound’s lipophilicity (LogP ≈ 2.5) enables blood-brain barrier penetration, making it a candidate for neurodegenerative disease therapeutics .
Regulatory Status
-
Controlled substance: Analogous compounds (e.g., brorphine) are classified as New Psychoactive Substances (NPS) under the EU’s Early Warning System .
-
Synthesis restrictions: Regulated in jurisdictions monitoring precursor chemicals for illicit drug production .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.35–1.60 (m, 6H, pentyl chain), 2.45–2.70 (m, 4H, piperidine CH₂), 3.10 (t, 1H, NH), 4.50 (dt, 1H, CHF) .
Chromatographic Methods
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume